[(2,4-Dichlorophenyl)methyl](prop-2-en-1-yl)amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c1-2-5-13-7-8-3-4-9(11)6-10(8)12/h2-4,6,13H,1,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYDBQYKTMRHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing 2,4 Dichlorophenyl Methylamine Within Chemical Subfields
The scientific relevance of (2,4-Dichlorophenyl)methylamine can be understood by examining its core structural components: the 2,4-dichlorophenyl group, the methylamine (B109427) linker, and the prop-2-en-1-yl (allyl) group. Each of these fragments contributes to the compound's potential utility and places it within the context of several key chemical subfields.
Medicinal Chemistry and Pharmaceuticals : The 2,4-dichlorophenyl moiety is a common feature in many pharmacologically active molecules. Compounds containing this group have been investigated for a range of therapeutic applications, including as antidepressants and anti-inflammatory agents. smolecule.comnih.gov For instance, analogs have been synthesized and evaluated for their ability to inhibit nitric oxide production, a key process in inflammation. nih.gov The amine structure is also fundamental to many drug candidates, often playing a crucial role in receptor binding and pharmacokinetic properties. smolecule.com Molecular docking studies and in vitro assays are common techniques used to explore the interactions of such compounds with biological targets like enzymes and receptors. smolecule.com
Agricultural Chemistry : The dichlorophenyl structure is historically significant in agricultural science, most notably as a component of the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid). nih.govgoogle.com This history establishes a precedent for the investigation of new dichlorophenyl-containing compounds as potential active ingredients in pesticides or herbicides. smolecule.com For example, a compound with a similar 2,4-dichlorophenyl structure is used in the synthesis of the herbicide Sulfentrazone. smolecule.com
Organic Synthesis : In the realm of synthetic organic chemistry, this compound serves as a versatile building block. The secondary amine can act as a nucleophile, while the allyl group offers a reactive site for various transformations, such as those catalyzed by palladium complexes. smolecule.comnih.gov The synthesis of such secondary amines can be achieved through established methods like the N-alkylation of primary amines or reductive amination. smolecule.comorgsyn.orgorgsyn.org These reactions are fundamental for creating more complex molecular architectures. smolecule.com
Evolution of Research Interests in Dichlorophenylmethyl Allyl Amine Structures
Research interest in molecules combining the dichlorophenylmethyl and allyl amine fragments has evolved from separate lines of inquiry into each component. The initial focus on dichlorophenyl compounds was heavily driven by the agrochemical industry following the discovery of herbicides like 2,4-D. nih.gov
Over time, the exploration of N-allyl compounds grew within organic synthesis. The unique reactivity of the allyl group, particularly in metal-catalyzed reactions and sigmatropic rearrangements (such as the aza-Claisen rearrangement), made N-allyl ynamides and related structures valuable precursors for synthesizing other functional groups like amidines and nitriles. nih.gov
The convergence of these research streams—the biological activity of dichlorophenyl compounds and the synthetic utility of allyl amines—has led to the creation of hybrid structures. Modern research often involves the synthesis of libraries of related compounds to screen for biological activity. For example, rimonabant (B1662492) analogues containing a 1-(2,4-dichlorophenyl) moiety have been synthesized to explore their anti-inflammatory properties. nih.gov This approach allows for the systematic investigation of how structural modifications affect a compound's function, a hallmark of contemporary drug and materials discovery.
Current Research Trajectories and Gaps in Understanding 2,4 Dichlorophenyl Methylamine Analogs
Direct Synthesis Approaches for (2,4-Dichlorophenyl)methylamine
(2,4-Dichlorophenyl)methylamine, also known as 2,4-dichlorobenzylamine, is a primary amine that serves as a crucial building block. Its synthesis is typically achieved through reductive amination or alkylation strategies.
Reductive Amination Routes for Amine Synthesis
Reductive amination is a highly effective method for preparing amines from carbonyl compounds. wikipedia.orgorganicreactions.org This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. sigmaaldrich.comlibretexts.org For the synthesis of 2,4-dichlorobenzylamine, the precursor is 2,4-dichlorobenzaldehyde (B42875).
The reaction proceeds by the nucleophilic attack of an ammonia (B1221849) source on the carbonyl carbon of 2,4-dichlorobenzaldehyde, forming a hemiaminal, which then dehydrates to an imine. This imine is subsequently reduced to the primary amine. wikipedia.org A variety of reducing agents can be employed for this transformation.
Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a prevalent method. wikipedia.orggoogle.com Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the imine in the presence of the unreacted aldehyde. masterorganicchemistry.comcommonorganicchemistry.com
| Precursor | Amine Source | Reducing Agent | Typical Solvents | Key Features |
| 2,4-Dichlorobenzaldehyde | Ammonia | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) | Selective for imine reduction. commonorganicchemistry.com |
| 2,4-Dichlorobenzaldehyde | Ammonia | Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | Added after imine formation to prevent aldehyde reduction. commonorganicchemistry.com |
| 2,4-Dichlorobenzaldehyde | Ammonia | Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Ethanol, Methanol | Catalytic method, often used in industrial processes. wikipedia.orggoogle.com |
| 2,4-Dichlorobenzaldehyde | Ammonia | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (B109758), Dichloroethane | Effective but water-sensitive. commonorganicchemistry.com |
Alkylation Strategies for (2,4-Dichlorophenyl)methylamine Formation
Alkylation is a fundamental method for forming carbon-nitrogen bonds, typically involving the reaction of an amine or ammonia with an alkyl halide. wikipedia.orgfishersci.co.uk To synthesize 2,4-dichlorobenzylamine, a 2,4-dichlorobenzyl halide (such as the chloride or bromide) is treated with a large excess of ammonia.
This reaction is a nucleophilic aliphatic substitution where ammonia acts as the nucleophile. wikipedia.org The use of excess ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts, as the product primary amine is also nucleophilic and can react with the starting alkyl halide. wikipedia.orgmasterorganicchemistry.com The reaction is often performed in a solvent like ethanol or methanol.
Alternative alkylation approaches, such as the Gabriel synthesis, offer a way to produce primary amines with high purity. This method involves the N-alkylation of phthalimide (B116566) with an alkyl halide, followed by the hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide to release the primary amine. While effective, this two-step process is less direct than amination with ammonia.
Novel Synthetic Pathways for (2,4-Dichlorophenyl)methylamine
Research into amine synthesis continues to yield novel methodologies. For instance, the reduction of corresponding oximes or amides can produce 2,4-dichlorobenzylamine. The oxime of 2,4-dichlorobenzaldehyde can be reduced using agents like zinc in acetic acid to yield the desired amine. derpharmachemica.com Similarly, the reduction of 2,4-dichlorobenzamide (B1293658) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) also affords 2,4-dichlorobenzylamine. These methods provide alternative routes when direct amination or alkylation is not suitable.
Precursor Synthesis and Derivatization Relevant to (2,4-Dichlorophenyl)methylamine
The availability and purity of the starting materials are paramount for the successful synthesis of the target compound.
Synthesis of 2,4-Dichlorobenzyl Halides
2,4-Dichlorobenzyl halides are key electrophiles for alkylation reactions. The most common precursor, 2,4-dichlorobenzyl chloride, is typically synthesized via the free-radical chlorination of 2,4-dichlorotoluene. patsnap.com This reaction is initiated by UV light or a radical initiator, such as azobisisobutyronitrile (AIBN). The reaction involves the slow introduction of chlorine gas into heated 2,4-dichlorotoluene. patsnap.com
| Starting Material | Reagent | Initiator/Catalyst | Reaction Conditions | Product |
| 2,4-Dichlorotoluene | Chlorine (Cl₂) | Azobisisobutyronitrile (AIBN) / Light | 120-130°C, 3-4 hours | 2,4-Dichlorobenzyl chloride patsnap.com |
| 2,4-Dichlorobenzoic acid | Thionyl chloride (SOCl₂) | N/A | Reflux, 3-4 hours | 2,4-Dichlorobenzoyl chloride google.com |
| 2,4-Dichlorobenzyl alcohol | Hydrochloric acid (HCl) | N/A | Standard conditions | 2,4-Dichlorobenzyl chloride |
Another important precursor, 2,4-dichlorobenzoyl chloride, can be prepared by reacting 2,4-dichlorobenzoic acid with thionyl chloride. google.comgoogle.com While this acyl chloride is more commonly used for amide synthesis, it can be reduced to the corresponding 2,4-dichlorobenzyl alcohol which can then be converted to the benzyl (B1604629) chloride. prepchem.com
Preparation of Allylamine (B125299) and its Derivatives
Allylamine is the simplest stable unsaturated amine and serves as the second key precursor. wikipedia.org Industrially, allylamine is often produced by treating allyl chloride with ammonia, typically at elevated temperatures or in the presence of a copper catalyst. atamanchemicals.comgoogle.com This method, however, produces a mixture of mono-, di-, and triallylamines, which must be separated by distillation. wikipedia.org
For laboratory-scale synthesis requiring pure monoallylamine, the hydrolysis of allyl isothiocyanate is a common method. wikipedia.orgorgsyn.org This reaction can be carried out using hydrochloric or sulfuric acid. orgsyn.org Another route involves the hydrolysis of diallylcyanamide. orgsyn.org
| Method | Precursor | Reagents | Key Features |
| Ammonolysis | Allyl chloride | Ammonia (NH₃), optional CuCl catalyst | Produces a mixture of mono-, di-, and triallylamines. wikipedia.orgatamanchemicals.com |
| Hydrolysis | Allyl isothiocyanate | Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) | Provides pure monoallylamine. orgsyn.org |
| Hydrolysis | Diallylcyanamide | Acid or Base | Satisfactory method for preparing diallylamine, which can be relevant for derivative synthesis. orgsyn.org |
Catalytic Systems in the Synthesis of (2,4-Dichlorophenyl)methylamine and Related Amines
The synthesis of primary amines such as (2,4-Dichlorophenyl)methylamine is most commonly achieved through the reductive amination of the corresponding carbonyl compound, in this case, 2,4-dichlorobenzaldehyde. This reaction involves the condensation of the aldehyde with an amine source, typically ammonia, to form an imine intermediate, which is then reduced to the target primary amine. The success of this transformation hinges on the catalytic system employed, which must be highly selective to prevent side reactions.
A significant challenge in the synthesis of primary amines is the potential for over-alkylation. The newly formed primary amine product is often more nucleophilic than the ammonia starting material, leading to subsequent reactions with the aldehyde to form secondary and tertiary amines as byproducts. acs.orgresearchgate.netrsc.org Consequently, the development of catalysts that favor the formation of the primary amine is a crucial area of research. rsc.org
Both homogeneous and heterogeneous catalysts have been developed for reductive amination reactions. rsc.org Heterogeneous catalysts are often preferred in industrial applications due to their ease of separation from the reaction mixture and potential for recyclability. Common examples include metals like Nickel and Palladium supported on materials such as carbon, alumina, or silica. acs.orgorganic-chemistry.org
Key Catalytic Approaches:
Nickel-Based Catalysts: Systems such as Raney Nickel and Nickel supported on alumina-silica (Ni/Al₂O₃–SiO₂) are active catalysts for the amination of benzyl alcohols and aldehydes. acs.org While effective in achieving high conversion, selectivity towards the primary amine can be a challenge, with the formation of the secondary amine being a dominant side reaction under certain conditions. acs.org
Palladium-Based Catalysts: Palladium on carbon (Pd/C) is a widely used catalyst for reductive aminations. organic-chemistry.org It can be employed under mild conditions and shows high efficiency. Innovations in this area include using Pd/C for reductive aminations within aqueous nanoreactors, which enhances chemoselectivity and allows for catalyst recycling. organic-chemistry.org
Cobalt and Rhodium Catalysts: Amorphous Cobalt particles have been shown to catalyze reductive amination using hydrogen gas and aqueous ammonia under relatively mild conditions with high selectivity. organic-chemistry.org Furthermore, cobalt-rhodium heterobimetallic nanoparticles have been used for tandem reductive amination of aldehydes with nitroaromatics. organic-chemistry.org
Iridium and Ruthenium Complexes: Homogeneous catalysts, such as Cp*Ir complexes, have been developed for the direct reductive amination of ketones to primary amines using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org Ruthenium-based catalysts have also been explored for similar transformations. researchgate.net
The table below summarizes various catalytic systems applicable to the synthesis of primary benzylic amines through reductive amination.
| Catalyst System | Precursor Type | Key Features & Findings |
| Raney Ni | Benzyl Alcohol / Aldehyde | Active catalyst, but can lead to significant secondary amine formation. acs.org |
| Ni/Al₂O₃–SiO₂ | Benzyl Alcohol | Achieves high conversion; selectivity can be optimized by adjusting reactant ratios. acs.org |
| Pd/C | Aldehyde / Ketone | Highly efficient under mild conditions; can be used in aqueous micellar systems for green synthesis. organic-chemistry.org |
| Amorphous Co | Aldehyde | Uses H₂ and aqueous NH₃; features mild conditions and high selectivity for primary amines. organic-chemistry.org |
| Cp*Ir Complexes | Ketone | Homogeneous catalyst for direct amination using ammonium formate. organic-chemistry.org |
Green Chemistry Principles Applied to (2,4-Dichlorophenyl)methylamine Synthesis
The integration of green chemistry principles into the synthesis of (2,4-Dichlorophenyl)methylamine is essential for developing sustainable and environmentally responsible manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netmdpi.com
Application of Green Solvents: A primary focus of green chemistry is the replacement of conventional volatile, flammable, and toxic organic solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF). mdpi.comresearchgate.net Research has identified several greener alternatives for amine synthesis:
Water: Utilizing water as a solvent is a key green strategy. The development of micellar technology, where reactions occur in the hydrophobic cores of nanomicelles suspended in water, allows for high yields in reductive aminations while simplifying product isolation and enabling catalyst recycling. organic-chemistry.org
Deep Eutectic Solvents (DESs): These solvents are emerging as environmentally benign substitutes for traditional organic solvents. DESs are characterized by negligible volatility, high thermal stability, and tunable polarity, making them advantageous for a range of amination reactions. mdpi.com
Supercritical Carbon Dioxide (sc-CO₂): Acting as both a solvent and a promoter, sc-CO₂ is an inexpensive, non-flammable, and non-toxic medium. It has been used for the synthesis of imines, key intermediates in reductive amination, with the added benefit that the product is often obtained in crystalline form without needing further purification. chemistryviews.org
Atom Economy and Waste Reduction: Catalytic reductive amination and borrowing hydrogen methodologies are inherently atom-economical processes, maximizing the incorporation of reactant atoms into the final product and primarily generating water as a benign byproduct. acs.orgrsc.org The use of recyclable heterogeneous catalysts further minimizes waste by reducing the need for catalyst replenishment and simplifying purification steps. acs.orggoogle.com Magnetic catalysts, for example, can be easily recovered from the reaction vessel using an external magnetic field, demonstrating high recyclability. google.com
Energy Efficiency: Alternative energy sources are employed to reduce the energy consumption associated with chemical synthesis. Microwave-assisted synthesis has been shown to accelerate reactions, leading to significantly shorter reaction times and often improving yields in the synthesis of various amines. mdpi.comrsc.orgnih.gov
The following table outlines the application of key green chemistry principles to the synthesis of amines.
| Green Chemistry Principle | Application in Amine Synthesis | Potential Benefit |
| Safer Solvents & Auxiliaries | Use of water, Deep Eutectic Solvents (DESs), or supercritical CO₂. organic-chemistry.orgmdpi.comchemistryviews.org | Reduces environmental impact and health hazards associated with volatile organic compounds (VOCs). |
| Atom Economy | Employing catalytic reductive amination or borrowing hydrogen reactions. acs.orgrsc.org | Maximizes reactant efficiency and minimizes the formation of byproducts, with water being the main waste stream. |
| Catalysis | Use of highly selective and recyclable heterogeneous catalysts (e.g., supported Pd, Ni, Co). acs.orgorganic-chemistry.orgorganic-chemistry.org | Improves reaction efficiency, reduces waste from stoichiometric reagents, and allows for catalyst reuse. |
| Design for Energy Efficiency | Application of microwave irradiation or ultrasonic-assisted synthesis. mdpi.comrsc.orgnih.gov | Reduces reaction times from hours to minutes, lowering overall energy consumption. |
| Waste Prevention | Development of one-pot reactions and use of recyclable catalysts. google.comnih.gov | Simplifies processes, reduces separation steps, and minimizes the generation of chemical waste. |
Nucleophilic Reactivity of the Nitrogen Center in (2,4-Dichlorophenyl)methylamine
The nitrogen atom in (2,4-Dichlorophenyl)methylamine possesses a lone pair of electrons, making it a nucleophilic center. chemguide.co.uk Amines, in general, act as nucleophiles by donating this electron pair to an electrophile, a species that is attracted to electron-rich centers. chemguide.co.ukmsu.edu This fundamental property allows the compound to participate in a variety of nucleophilic substitution and addition reactions.
The reactivity of the nitrogen is influenced by the electronic properties of its substituents. The benzyl group, substituted with two electron-withdrawing chlorine atoms, may slightly reduce the electron density on the nitrogen through an inductive effect, thereby moderating its nucleophilicity compared to simple dialkylamines. However, it still readily reacts with a range of electrophiles.
Common reactions involving the nitrogen center include:
Alkylation: Reaction with alkyl halides (e.g., bromoethane) leads to the formation of a tertiary amine. Further reaction can produce a quaternary ammonium salt. chemguide.co.uk
Acylation: Treatment with acyl chlorides or acid anhydrides results in the formation of an amide. This reaction is typically rapid and is a common method for protecting the amine group. chemguide.co.uk
Reaction with Carbonyls: As a secondary amine, it can react with aldehydes and ketones to form enamines, which are valuable synthetic intermediates.
| Reactant Type | Example Reactant | Product Type |
|---|---|---|
| Alkyl Halide | CH3I (Methyl Iodide) | Tertiary Amine |
| Acyl Chloride | CH3COCl (Acetyl Chloride) | Amide |
| Aldehyde/Ketone | Cyclohexanone | Enamine |
Electrophilic Aromatic Substitution on the Dichlorophenyl Moiety of (2,4-Dichlorophenyl)methylamine
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The feasibility and regioselectivity of this reaction on the 2,4-dichlorophenyl ring of the title compound are determined by the combined directing effects of the substituents already present.
The substituents on the ring are:
The -CH₂-N(allyl)- group (at C1): This alkylamine group is an activating group because the nitrogen's lone pair can donate electron density to the ring through resonance, stabilizing the intermediate carbocation (the sigma complex). youtube.com It is an ortho-, para-director.
The outcome of an EAS reaction is a balance of these effects:
Activation/Deactivation: The strong activating effect of the aminoalkyl group generally outweighs the deactivating effect of the two chlorine atoms, making the ring susceptible to electrophilic attack, albeit less so than a simple N-alkylaniline.
Regioselectivity: The directing effects of the substituents must be considered. The C1-substituent directs incoming electrophiles to positions 2, 4, and 6. The C2-chloro substituent directs to positions 3 and 5. The C4-chloro substituent directs to positions 3 and 5. Positions 2 and 4 are already substituted. Position 3 is sterically hindered and ortho to two deactivating chloro groups. Position 5 is ortho to one chloro group and para to another. Position 6 is ortho to the activating group and meta to the C2-chloro group. Therefore, the most probable sites for substitution are positions 5 and 6, with position 6 often being favored due to the strong ortho-directing nature of the activating C1 substituent.
| Reaction | Reagents | Electrophile | Predicted Major Product(s) |
|---|---|---|---|
| Nitration | HNO3, H2SO4 | NO2+ | Substitution primarily at C6 and C5 positions |
| Bromination | Br2, FeBr3 | Br+ | Substitution primarily at C6 and C5 positions |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ | Substitution primarily at C6 position (less hindered) |
Reactions Involving the Allyl Group of (2,4-Dichlorophenyl)methylamine
The prop-2-en-1-yl (allyl) group contains a carbon-carbon double bond, which is a site of high electron density, making it susceptible to attack by electrophiles and participation in various addition and cyclic reactions.
The double bond of the allyl group undergoes typical electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. The reactivity of the double bond in allylic systems is well-established. core.ac.uk For example, reaction with hydrogen halides (H-X) or halogens (X₂) would lead to the saturation of the double bond. The regioselectivity of additions with unsymmetrical reagents like H-X is expected to follow Markovnikov's rule, where the hydrogen adds to the carbon atom that already has more hydrogen atoms.
Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. libretexts.org The allyl group's double bond can act as a 2π electron component in these reactions.
[4+2] Cycloaddition (Diels-Alder Reaction): The allyl group can function as a dienophile, reacting with a conjugated diene to form a six-membered ring. The reactivity in this case would be influenced by the electronic nature of the amine substituent.
[3+2] Cycloaddition: This type of reaction involves a three-atom 4π component and a two-atom 2π component. nih.gov The allyl group could potentially serve as the 2π component in reactions with species like azides or nitrile oxides to form five-membered heterocyclic rings.
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions can occur between two alkene units to form a four-membered cyclobutane (B1203170) ring. libretexts.org
The participation of (2,4-Dichlorophenyl)methylamine in such reactions would provide pathways to complex cyclic structures.
The polymerization of allylic monomers, particularly allylamines, is known to be challenging via standard free-radical polymerization techniques. google.com This difficulty arises from a "degradative chain transfer" process where a propagating radical abstracts a hydrogen atom from the allylic position, forming a stable, non-propagating allyl radical. researchgate.net
Despite this, polymerization can be achieved under specific conditions. Research has shown that conducting the polymerization in acidic media can facilitate the process. google.comresearchgate.net Protonation of the amine group reduces its inhibitory effects. The polymerization can be initiated using radical initiators at elevated temperatures. google.com For instance, polymerization of allylic amines can be carried out in polar, acidic solvents at temperatures ranging from 50°C to 120°C. google.com Electrochemical methods have also been successfully employed to polymerize allylamine. acs.org
| Parameter | Condition/Reagent | Reference |
|---|---|---|
| Solvent | Polar, acidic (e.g., aqueous acid) | google.com |
| pH | Preferably less than 5, can be less than 3 | google.com |
| Initiator | Azo compounds (radical polymerization initiator) | google.com |
| Temperature | 50°C to 120°C | google.com |
| Atmosphere | Reduced oxygen content (e.g., under Argon or Nitrogen) | google.comacs.org |
Oxidation and Reduction Potentials of (2,4-Dichlorophenyl)methylamine
The molecule possesses several sites that are susceptible to oxidation and reduction reactions.
Oxidation:
The secondary amine can be oxidized to form various products. Mild oxidation, for instance with hydrogen peroxide, could yield an N-oxide. Stronger oxidizing agents could lead to more complex reactions or degradation.
The alkene of the allyl group can be oxidized. Common reactions include epoxidation (using a peroxy acid like m-CPBA) to form an epoxide, or dihydroxylation (using reagents like OsO₄ or cold, dilute KMnO₄) to form a diol.
Electrochemical oxidation of the amine group is also a possibility, which can lead to the formation of aminyl radicals and subsequent coupling or polymerization reactions. acs.org
Reduction:
The most readily reducible group is the allyl double bond. Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) would saturate the double bond to yield the corresponding propyl-substituted amine.
The dichlorophenyl ring is generally resistant to reduction. However, under harsh conditions, such as high-pressure hydrogenation or using dissolving metal reductions (e.g., Birch reduction), the aromatic ring can be reduced. Dehalogenation (removal of chlorine atoms) can also occur under certain catalytic reduction conditions.
Table of Compounds
| Compound Name |
|---|
| (2,4-Dichlorophenyl)methylamine |
| Bromoethane |
| Methyl Iodide |
| Acetyl Chloride |
| Cyclohexanone |
| Nitric Acid |
| Sulfuric Acid |
| Bromine |
| Iron(III) Bromide (FeBr3) |
| Aluminum Chloride (AlCl3) |
| Hydrogen Peroxide |
| meta-Chloroperoxybenzoic acid (m-CPBA) |
| Osmium Tetroxide (OsO4) |
| Potassium Permanganate (B83412) (KMnO4) |
Acid-Base Equilibria and Protonation States of (2,4-Dichlorophenyl)methylamine
The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton (H⁺). pharmaguideline.com In the case of (2,4-Dichlorophenyl)methylamine, several structural features influence this electron availability and, consequently, its acid-base properties. The primary equilibrium of interest is the protonation of the amine group by an acid, forming its conjugate acid, the (2,4-Dichlorophenyl)methylammonium ion.
(2,4-Dichlorophenyl)methylamine is a substituted benzylamine (B48309). In benzylamine itself, the amino group is not directly attached to the aromatic ring but is separated by a methylene (B1212753) (-CH₂) group. stackexchange.comechemi.com This separation is crucial as it largely insulates the nitrogen's lone pair from the resonance effects of the phenyl ring. Therefore, unlike aniline (B41778) where the lone pair is delocalized into the ring, making it a weak base, the basicity of benzylamine is primarily influenced by inductive effects. chemistrysteps.com
The key factors governing the basicity of (2,4-Dichlorophenyl)methylamine are:
Inductive Effects: The two chlorine atoms on the phenyl ring are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the benzene ring and, by extension, from the methylene group and the attached amino group. chemistrysteps.com This withdrawal of electron density reduces the availability of the lone pair on the nitrogen atom, making it less likely to accept a proton. pharmaguideline.com Consequently, (2,4-Dichlorophenyl)methylamine is expected to be a weaker base than unsubstituted benzylamine.
Protonation State: In an acidic solution, the amine group will exist predominantly in its protonated form, as the (2,4-Dichlorophenyl)methylammonium cation. In this state, the nitrogen atom bears a positive formal charge and has four single bonds. pharmaguideline.com As the pH of the solution increases, the equilibrium will shift, leading to deprotonation and an increased concentration of the neutral amine. The transition between these two states is centered around the pKa value of the conjugate acid.
To contextualize the expected basicity, it is useful to compare the pKa values of the conjugate acids of related amines.
Table 1: Comparative pKa Values of Conjugate Acids of Selected Amines
| Compound | Structure | pKa of Conjugate Acid | Basicity Relative to Benzylamine |
|---|---|---|---|
| Ammonia | NH₃ | 9.25 | Weaker |
| Benzylamine | C₆H₅CH₂NH₂ | 9.35 | - |
Note: The pKa for (2,4-Dichlorophenyl)methylamine is a predicted value based on electronic effects.
The electron-donating nature of the alkyl group in benzylamine makes it slightly more basic than ammonia. stackexchange.comechemi.com In contrast, the powerful electron-withdrawing inductive effect of the two chlorine atoms in (2,4-Dichlorophenyl)methylamine is anticipated to significantly lower the electron density on the nitrogen. This makes the lone pair less available for donation to a proton, resulting in a predicted pKa value for its conjugate acid that is lower than that of benzylamine, signifying that it is a weaker base.
Based on a comprehensive search of publicly available scientific literature and computational chemistry databases, there is currently no specific published research data for the compound "(2,4-Dichlorophenyl)methylamine" that aligns with the detailed outline requested. The stringent requirement to focus solely on this specific molecule and to populate detailed sections on its quantum chemical calculations, molecular dynamics, and reaction pathways cannot be met with scientifically accurate and verifiable information.
Computational studies, including Density Functional Theory (DFT) calculations, molecular orbital analysis, conformational analysis, and molecular dynamics simulations, are highly specific to the exact molecular structure being investigated. While data exists for structurally related compounds such as (2,4-dichlorophenyl)methanamine nih.gov and N-allylbenzylamine, these findings are not directly transferable. The presence of the allyl group (prop-2-en-1-yl) in the target molecule, absent in the first analogue, and the dichlorophenyl group, absent in the second, would significantly alter the electronic structure, conformational landscape, vibrational modes, and potential reaction pathways. Therefore, using data from these analogues would not adhere to the instruction to focus solely on "(2,4-Dichlorophenyl)methylamine".
Generating the requested article would require performing novel computational chemistry research on this specific compound, which is beyond the scope of this service. Without existing research, it is not possible to provide the detailed findings, data tables, and in-depth analysis required by the article's outline while maintaining scientific accuracy and avoiding speculation.
Therefore, the requested article cannot be generated at this time due to the absence of the necessary specific scientific data.
Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dichlorophenyl Methylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H and ¹³C NMR Chemical Shift Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of (2,4-Dichlorophenyl)methylamine is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the N-methyl protons, and the amine proton. The aromatic region will display complex splitting patterns due to the coupling between the three non-equivalent protons on the dichlorinated ring. The proton ortho to the benzylamine (B48309) group (H-6) is expected to be a doublet, the proton between the two chlorine atoms (H-3) a doublet, and the proton ortho to the second chlorine atom (H-5) a doublet of doublets. The benzylic methylene protons (CH₂) will likely appear as a singlet, though coupling to the amine proton might cause broadening or splitting. The N-methyl protons (CH₃) will also appear as a singlet, and the amine proton (NH) signal is typically a broad singlet that can exchange with deuterium (B1214612) oxide.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments. For (2,4-Dichlorophenyl)methylamine, eight distinct signals are anticipated. The dichlorinated aromatic ring will show six signals: four for the protonated carbons and two for the carbons bearing the chlorine atoms and the benzyl (B1604629) group. The chemical shifts of these aromatic carbons are influenced by the electron-withdrawing effects of the chlorine atoms. The benzylic carbon (CH₂) and the N-methyl carbon (CH₃) will appear in the aliphatic region of the spectrum. The carbon attached to the nitrogen atom is typically found in the 30-50 ppm range. docbrown.infonih.gov
Predicted NMR Data for (2,4-Dichlorophenyl)methylamine
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |
| NH | ~1.5 - 2.5 | Broad Singlet | C1' | ~138 |
| CH₃ | ~2.4 | Singlet | C2' | ~132 |
| CH₂ | ~3.7 | Singlet | C3' | ~129 |
| Ar-H5 | ~7.2 | Doublet of Doublets | C4' | ~134 |
| Ar-H3 | ~7.4 | Doublet | C5' | ~127 |
| Ar-H6 | ~7.5 | Doublet | C6' | ~131 |
| CH₂ | ~53 | |||
| CH₃ | ~35 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For (2,4-Dichlorophenyl)methylamine, COSY would show correlations between the adjacent aromatic protons (H-5 with H-6 and H-3, though the latter might be a weaker, long-range coupling). It would also confirm the absence of coupling for the benzylic and methyl singlets, unless there is observable coupling between the NH and CH₂ protons. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. ucalgary.ca It is invaluable for assigning the carbon signals. Each protonated carbon in the ¹³C NMR spectrum would show a cross-peak with its attached proton(s) in the ¹H NMR spectrum. For example, the signal for the benzylic carbon would correlate with the benzylic methylene protons, and the N-methyl carbon signal would correlate with the N-methyl protons. The aromatic carbon signals would be assigned based on their correlation with the corresponding aromatic protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH couplings). ucalgary.caubc.ca HMBC is essential for piecing together the molecular structure. Key correlations would include the benzylic protons (CH₂) showing cross-peaks to the aromatic carbons C1', C2', and C6', as well as to the N-methyl carbon. The N-methyl protons would show a correlation to the benzylic carbon. These long-range correlations confirm the connectivity between the methylamino group and the 2,4-dichlorobenzyl moiety.
Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its elemental formula. nist.gov For (2,4-Dichlorophenyl)methylamine (C₈H₉Cl₂N), the exact mass of its molecular ion [M]⁺• can be calculated. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1, which is a definitive signature for a dichlorinated compound.
Predicted HRMS Data
| Formula | Ion | Calculated Exact Mass |
|---|---|---|
| C₈H₉³⁵Cl₂N | [M]⁺• | 189.01628 |
| C₈H₉³⁵Cl³⁷ClN | [M+2]⁺• | 191.01333 |
| C₈H₉³⁷Cl₂N | [M+4]⁺• | 193.01038 |
Tandem Mass Spectrometry for Fragment Ion Characterization
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion), which is then fragmented by collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. harvard.educhemguide.co.uk This technique helps to elucidate the structure by identifying stable fragments and characteristic neutral losses.
For (2,4-Dichlorophenyl)methylamine, a primary fragmentation pathway involves alpha-cleavage, which is common for amines. libretexts.orgmiamioh.edu This would involve the cleavage of the C-C bond between the aromatic ring and the benzylic carbon. The most likely fragmentation pattern would be the loss of the 2,4-dichlorophenyl radical to form a stable iminium ion, or the formation of a stable tropylium-like ion from the dichlorobenzyl moiety.
Predicted Fragmentation Pathways
| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Plausible Neutral Loss / Fragment Structure |
|---|---|---|
| 189 | 159/161 | Formation of the dichlorotropylium cation [C₇H₄Cl₂]⁺ |
| 189 | 124/126 | Loss of HCl from the dichlorotropylium cation |
| 189 | 44 | Formation of the methyliminium ion [CH₂=NHCH₃]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes
Vibrational spectroscopy techniques, such as IR and Raman, are used to identify the functional groups present in a molecule based on the absorption or scattering of radiation corresponding to specific molecular vibrations.
Infrared (IR) Spectroscopy: The IR spectrum of (2,4-Dichlorophenyl)methylamine, a secondary amine, is expected to show a characteristic N-H stretching vibration as a single, moderately broad band in the region of 3300-3500 cm⁻¹. docbrown.info C-H stretching vibrations for the aromatic ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and methyl groups will be observed just below 3000 cm⁻¹. ucalgary.ca The C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ range. Aromatic C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region. Strong absorptions due to C-Cl stretching are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the ring breathing modes, often give strong signals in the Raman spectrum. The symmetric C-Cl stretching vibrations would also be Raman active. Non-polar bonds, which are weak in the IR spectrum, can be strong in the Raman spectrum, making it a useful tool for observing the skeletal vibrations of the molecule. For instance, the C=C stretching modes of the aromatic ring are expected to be prominent.
Characteristic Vibrational Frequencies
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | 3300 - 3500 | Weak | Medium, Broad |
| Aromatic C-H Stretch | 3050 - 3150 | Strong | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Strong | Medium-Strong |
| N-H Bend | 1550 - 1650 | Weak | Medium |
| C-N Stretch | 1020 - 1250 | Medium | Medium |
| C-Cl Stretch | 600 - 800 | Strong | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Aromatic Chromophore
The electronic absorption characteristics of (2,4-Dichlorophenyl)methylamine are primarily governed by the 2,4-dichlorophenyl chromophore. UV-Vis spectroscopy is a powerful technique to probe the π-electronic system of the aromatic ring. The absorption of UV radiation excites electrons from lower-energy molecular orbitals (HOMO) to higher-energy ones (LUMO), resulting in characteristic absorption bands.
The electronic transitions in conjugated π systems, such as the one present in the aromatic ring of the title compound, are well-understood. libretexts.org The energy gap for these transitions is smaller in conjugated systems, leading to absorption at longer wavelengths. libretexts.org Molecules or parts of molecules that strongly absorb light in the UV-Vis region are termed chromophores. libretexts.org
Table 1: Expected UV-Vis Absorption Data for the 2,4-Dichlorophenyl Chromophore
| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π* (Primary) | ~210 | High |
| π → π* (Secondary) | ~245 - 290 | Moderate to High |
| n → π* (C-Cl) | ~285 | Low |
Note: The data in this table is inferred from related compounds and general principles of UV-Vis spectroscopy.
X-ray Crystallography for Solid-State Structure Determination of (2,4-Dichlorophenyl)methylamine and its Salts
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.
While a crystal structure for (2,4-Dichlorophenyl)methylamine itself is not described in the provided search results, analysis of structurally similar compounds containing the 2,4-dichlorophenyl moiety reveals common structural features. For example, the crystal structure of (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one demonstrates that the dichlorophenyl ring is approximately planar. nih.gov Similarly, in N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, the benzene (B151609) ring is planar. nih.gov It is therefore highly probable that the 2,4-dichlorophenyl group in the title compound also adopts a planar conformation.
Table 2: Representative Crystallographic Data for a Related (2,4-Dichlorophenyl) Compound
| Parameter | (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one nih.gov |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 22.771 (2) |
| b (Å) | 3.9889 (5) |
| c (Å) | 14.7848 (18) |
| β (°) | 92.401 (12) |
| V (ų) | 1341.7 (3) |
| Z | 4 |
Note: This data is for a structurally related compound and serves as an example of the type of information obtained from X-ray crystallography.
Advanced Analytical Methodologies for Detection and Quantification of 2,4 Dichlorophenyl Methylamine
Chromatographic Separation Techniques for (2,4-Dichlorophenyl)methylamine
Chromatographic techniques are paramount for the separation of (2,4-Dichlorophenyl)methylamine from complex sample matrices, ensuring accurate identification and quantification.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. For (2,4-Dichlorophenyl)methylamine, successful analysis by GC-MS would depend on its thermal stability and volatility. Given the presence of the amine group, which can cause peak tailing and poor chromatographic performance on standard nonpolar columns, derivatization may be a necessary step to improve its chromatographic behavior.
Derivatization: To reduce the polarity and increase the volatility of the amine, derivatization with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) is a common strategy for long-chain primary alkyl amines. This approach could be adapted for (2,4-Dichlorophenyl)methylamine.
GC-MS Parameters: A hypothetical optimized GC-MS method for the derivatized analyte is presented in Table 1. The use of a mid-polarity column, such as one containing a cyanopropyl stationary phase, could provide good separation of the analyte from matrix interferences. Electron ionization (EI) would likely produce characteristic fragment ions for the dichlorophenylmethyl group and the allylamine (B125299) side chain, allowing for selective identification and quantification.
Table 1: Hypothetical GC-MS Optimization Parameters for Derivatized (2,4-Dichlorophenyl)methylamine
| Parameter | Suggested Condition | Rationale |
| GC Column | DB-17ms (50% Phenyl-methylpolysiloxane) or similar mid-polarity column | Provides good selectivity for polar and aromatic compounds. |
| Injector Temperature | 250 °C | Ensures efficient volatilization of the derivatized analyte. |
| Oven Program | Initial 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Allows for separation from lighter matrix components and ensures elution of the analyte. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| MS Source Temp. | 230 °C | Optimizes ionization efficiency. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring characteristic ions. |
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of less volatile or thermally labile compounds and offers a viable alternative to GC-MS, potentially without the need for derivatization.
Reversed-Phase HPLC: A reversed-phase HPLC method would be the most probable approach. The separation would be based on the hydrophobic interactions between the analyte and the stationary phase. The dichlorophenyl and allyl groups contribute to the compound's hydrophobicity.
Detection:
UV Detection: The presence of the dichlorophenyl ring suggests strong ultraviolet (UV) absorbance, making a UV or Diode Array Detector (DAD) a suitable and cost-effective detection method. The maximum absorbance wavelength would likely be in the range of 220-240 nm.
Mass Spectrometry (LC-MS): For higher sensitivity and selectivity, coupling HPLC with a mass spectrometer is the preferred method. Electrospray ionization (ESI) in positive mode would be effective for protonating the secondary amine group, allowing for sensitive detection.
Table 2: Hypothetical HPLC Parameters for (2,4-Dichlorophenyl)methylamine
| Parameter | Suggested Condition | Rationale |
| Column | C18 or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm) | C18 provides general-purpose hydrophobic retention; Phenyl-Hexyl may offer enhanced selectivity for the aromatic ring. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol (B129727) | Gradient elution (e.g., 30% to 95% B over 15 minutes) would be effective for eluting the analyte while separating it from polar and nonpolar interferences. Formic acid aids in protonation for MS detection and improves peak shape. |
| Flow Rate | 0.8 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Improves peak shape and reproducibility. |
| Detector | DAD (230 nm) or ESI-MS (Positive Ion Mode) | DAD for general quantification; ESI-MS for high sensitivity and confirmation. |
Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.org It is considered a "green" technology due to reduced organic solvent consumption. twistingmemoirs.com SFC is particularly advantageous for the separation of chiral compounds and can be a powerful tool for analyzing compounds like (2,4-Dichlorophenyl)methylamine. wikipedia.org
For aromatic amines, SFC has been shown to be an effective separation technique. researchgate.net The polarity of the mobile phase can be adjusted by adding a modifier, such as methanol, to the supercritical CO2. mdpi.com This allows for the elution of moderately polar compounds. SFC can be coupled with various detectors, including UV and MS, providing both quantitative and qualitative information.
Electrochemical Detection Methods for (2,4-Dichlorophenyl)methylamine
Electrochemical detection offers a sensitive and often low-cost alternative to chromatographic methods. The electroactivity of the aromatic amine functionality in (2,4-Dichlorophenyl)methylamine makes it a candidate for electrochemical analysis. Techniques such as voltammetry could be employed. The oxidation of the amine group at a suitable electrode surface (e.g., glassy carbon or carbon paste) would generate a current proportional to the analyte's concentration.
The presence of the electron-withdrawing chlorine atoms on the phenyl ring may influence the oxidation potential of the amine. Method development would involve optimizing the electrode material, pH of the supporting electrolyte, and the potential waveform to achieve the best sensitivity and selectivity.
Development of Specialized Sensors for (2,4-Dichlorophenyl)methylamine in Non-Biological Matrices
The development of specialized sensors for the in-situ or rapid screening of (2,4-Dichlorophenyl)methylamine in environmental samples is a promising area of research. These sensors could be based on several principles:
Electrochemical Sensors: Building on the principles of electrochemical detection, a sensor could be fabricated by modifying an electrode with materials that enhance the interaction with the target analyte. For example, molecularly imprinted polymers (MIPs) could be designed to selectively bind to the (2,4-Dichlorophenyl)methylamine structure, leading to a highly selective electrochemical response.
Optical Sensors: These sensors could utilize changes in fluorescence or color upon binding of the analyte. A fluorescent probe that is quenched or enhanced upon interaction with the aromatic amine or the chlorinated ring system could be immobilized on a solid support for continuous monitoring.
Sample Preparation Strategies for Complex Matrices Containing (2,4-Dichlorophenyl)methylamine
Effective sample preparation is crucial to remove interfering substances and concentrate the analyte before instrumental analysis. The choice of technique depends on the nature of the matrix (e.g., soil, water).
For Water Samples: Solid-Phase Extraction (SPE) is a widely used technique. A reversed-phase sorbent (e.g., C18 or a polymeric sorbent) could be used to retain the relatively nonpolar (2,4-Dichlorophenyl)methylamine from a large volume of water. The analyte would then be eluted with a small volume of an organic solvent like methanol or acetonitrile. Magnetic solid-phase extraction (MSPE) using functionalized magnetic nanoparticles offers a faster and more efficient alternative to traditional SPE cartridges. nih.gov
For Soil and Sediment Samples: The extraction of (2,4-Dichlorophenyl)methylamine from solid matrices would likely involve solvent extraction. An organic solvent or a mixture of solvents would be used to extract the analyte from the solid sample, often facilitated by techniques like sonication or pressurized liquid extraction (PLE). A common approach for aromatic amines in soil involves extraction with methanol followed by ultrasonic treatment and centrifugation. thermofisher.com The resulting extract would then typically undergo a clean-up step, such as SPE, to remove co-extracted matrix components before analysis.
Validation and Quality Control in Analytical Methods for (2,4-Dichlorophenyl)methylamine
The validation of an analytical method is a critical process that ensures the reliability, reproducibility, and accuracy of analytical data. For the detection and quantification of (2,4-Dichlorophenyl)methylamine, a robust validation protocol is essential to guarantee that the chosen analytical method is suitable for its intended purpose. This process involves a series of experimental studies to assess various performance characteristics of the method. Adherence to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), is standard practice.
Method validation provides objective evidence that the analytical procedure is fit for its intended use. Following successful validation, ongoing quality control measures are implemented to ensure the method consistently produces high-quality data over time.
Method Validation Parameters
The validation of analytical methods for (2,4-Dichlorophenyl)methylamine would encompass the evaluation of several key parameters to demonstrate its performance and reliability. These parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), specificity is demonstrated by the separation of the analyte peak from other potential peaks.
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. A high correlation coefficient (R² > 0.99) is generally considered indicative of a linear relationship. For instance, in the analysis of similar primary aromatic amines, linearity has been demonstrated with correlation coefficients in the range of 0.9996–0.9999 over a concentration range of 24.41 fmol to 200.0 pmol. nih.gov
Range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered is calculated. For analogous chlorinated compounds, recovery rates are typically expected to be within the 80-120% range. nih.gov
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). The precision is typically expressed as the relative standard deviation (RSD) of a series of measurements.
Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For comparable aromatic amines, detection limits have been reported in the range of 0.12–0.21 nmol/L. nih.gov
The following interactive table summarizes typical validation parameters that would be established for an analytical method for (2,4-Dichlorophenyl)methylamine, based on data from structurally related compounds.
| Parameter | Typical Acceptance Criteria | Example Data for Analogous Compounds |
|---|---|---|
| Linearity (R²) | ≥ 0.995 | 0.9996 - 0.9999 |
| Accuracy (% Recovery) | 80 - 120% | 95.5% |
| Precision (RSD%) | ≤ 15% | < 5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.12 - 0.21 nmol/L |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.40 nmol/L |
Future Research Directions and Emerging Trends for 2,4 Dichlorophenyl Methylamine
Exploration of Novel Synthetic Routes with Enhanced Efficiency
The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemistry. For compounds like (2,4-Dichlorophenyl)methylamine, future research is likely to focus on catalytic systems that offer high selectivity and yield while minimizing waste.
One promising avenue is the direct coupling of benzyl (B1604629) alcohols with amines through the "borrowing hydrogen" methodology. acs.orgresearchgate.netnih.gov This approach, which can utilize commercially available heterogeneous nickel catalysts, presents a robust and attractive alternative to traditional methods that often generate stoichiometric amounts of salt byproducts. rug.nl Research in this area could lead to more environmentally benign and economically viable production processes for a wide range of substituted benzylamines.
Furthermore, the exploration of novel catalytic methods for the N-alkylation of benzylamines continues to be a vibrant area of research. acs.org The development of catalysts that can selectively introduce various alkyl groups, including the prop-2-en-1-yl (allyl) group, onto primary benzylamines like (2,4-Dichlorophenyl)methylamine would provide more direct and efficient synthetic pathways.
Below is a table summarizing potential catalytic systems for the synthesis of functionalized benzylamines:
| Catalyst System | Substrate | Product | Key Advantages |
| Heterogeneous Nickel Catalysts | Benzyl Alcohols and Ammonia (B1221849) Sources | Primary Benzylamines | Utilizes commercially available catalysts, easy-to-handle ammonia sources, good selectivity. acs.orgresearchgate.netnih.gov |
| Rhodium(III) Catalysis | Benzylamines and Alkenes | C-H Alkylated Benzylamines | Enables C(sp2)-H functionalization for creating complex structures. acs.orgresearchgate.net |
| Photoredox Catalysis | Tertiary Amines | N-dealkylated Amines | Offers a mild and highly functional group-tolerant protocol. acs.org |
Deeper Mechanistic Understanding of (2,4-Dichlorophenyl)methylamine Reactions
A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new ones. For (2,4-Dichlorophenyl)methylamine and its derivatives, future research will likely delve into the intricate details of their chemical transformations.
One area of focus is the mechanism of N-dealkylation. Studies on the oxidative N-debenzylation of N-benzyl-N-substituted benzylamines catalyzed by enzymes like cytochrome P450 suggest a hydrogen atom abstraction mechanism. researchgate.net Further investigations, potentially using computational modeling and kinetic isotope effect studies, could provide a more detailed picture of the transition states and intermediates involved in the cleavage of the N-allyl or N-benzyl bond in compounds like (2,4-Dichlorophenyl)methylamine.
The oxidation of substituted benzylamines is another critical area. Research on the oxidation of benzylamines by reagents like cetyltrimethylammonium permanganate (B83412) has pointed towards a hydride-ion transfer mechanism in the rate-determining step. ias.ac.in A deeper mechanistic understanding of such oxidation reactions could enable more controlled and selective functionalization of the benzylamine (B48309) core.
Integration of (2,4-Dichlorophenyl)methylamine in Advanced Materials Development
The unique electronic and structural properties imparted by the dichlorophenyl and amine moieties make (2,4-Dichlorophenyl)methylamine a compelling building block for advanced materials. Future research is anticipated to explore its incorporation into various material platforms.
One exciting direction is the development of novel polymers. Primary benzylamines are crucial components in the synthesis of heat-resistant polyamides. acs.orgnih.gov By incorporating (2,4-Dichlorophenyl)methylamine or its derivatives into polymer backbones, it may be possible to create materials with enhanced thermal stability, flame retardancy, and specific mechanical properties. The development of bio-based polymers from lignin-derived precursors also presents an opportunity for integrating functionalized benzylamines into sustainable materials. researchgate.netacs.org
Furthermore, the ability of amines to functionalize surfaces opens up possibilities in the development of advanced adsorbents and coatings. Amine-functionalized materials have shown promise in various applications, and the specific properties of the dichlorophenyl group could be leveraged for targeted interactions.
Advanced Environmental Fate Modeling of (2,4-Dichlorophenyl)methylamine
As with any chemical compound that has the potential for widespread use, understanding its environmental fate is crucial. For (2,4-Dichlorophenyl)methylamine, advanced environmental fate modeling will be essential to predict its persistence, transport, and potential transformation in various environmental compartments.
Future research will likely involve the use of multimedia models, such as BETR-Global, to simulate the global dispersion of chlorinated aromatic compounds. nih.gov These models can help in understanding the long-range transport and source-receptor relationships of such chemicals. nih.gov
A key aspect of this research will be to elucidate the biodegradation pathways of dichlorobenzylamines. Studies on the microbial degradation of related compounds, such as the herbicide dichlobenil, have shown that the degradation pathways can be complex and dependent on the microbial communities present in the soil. nih.gov Identifying the specific microorganisms and enzymes responsible for the degradation of (2,4-Dichlorophenyl)methylamine will be critical for developing accurate predictive models and potential bioremediation strategies. The degradation of 2,4-D, a related compound, is known to be primarily driven by microbial enzymatic processes. researchgate.net
The following table outlines key parameters for environmental fate modeling:
| Parameter | Description | Importance |
| Persistence | The length of time the compound remains in a particular environment (air, water, soil). | Determines the potential for long-term exposure and accumulation. researchgate.net |
| Reactivity and Degradation | The chemical and biological processes that transform the compound. | Influences the formation of potential metabolites and the overall environmental impact. researchgate.net |
| Migration in Groundwater | The movement of the compound through soil and into groundwater. | Assesses the risk of contaminating drinking water sources. acs.org |
| Bioaccumulation | The accumulation of the compound in living organisms. | Indicates the potential for toxicity to wildlife and humans through the food chain. researchgate.net |
Interdisciplinary Research Opportunities Involving (2,4-Dichlorophenyl)methylamine
The multifaceted nature of (2,4-Dichlorophenyl)methylamine and its derivatives provides a fertile ground for interdisciplinary research, bridging chemistry, biology, materials science, and environmental science.
In the pharmaceutical realm, the dichlorophenyl group is a common motif in various biologically active molecules. smolecule.com Collaborative research between synthetic chemists and pharmacologists could explore the potential of (2,4-Dichlorophenyl)methylamine and its analogs as scaffolds for new therapeutic agents.
In agricultural science, there is potential for the development of new pesticides or herbicides. smolecule.com This would necessitate collaboration between chemists, biologists, and environmental scientists to assess both the efficacy and the environmental impact of any new products.
The development of advanced materials with tailored properties, as discussed earlier, will require close collaboration between organic chemists and materials scientists to design and synthesize polymers and functional surfaces with desired characteristics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2,4-Dichlorophenyl)methylamine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, allylamine derivatives can react with 2,4-dichlorobenzyl halides under inert atmospheres (e.g., N₂) using polar aprotic solvents like DMF or toluene. Catalysts such as palladium or copper may enhance reaction efficiency. Reduction steps (e.g., using LiAlH₄) are critical for converting intermediates like azides to amines .
Q. How is the molecular structure of (2,4-Dichlorophenyl)methylamine characterized?
- Methodological Answer : X-ray crystallography using programs like SHELXL (part of the SHELX suite) resolves bond lengths and angles. Spectroscopic techniques include ¹H/¹³C NMR for confirming substituent positions (e.g., allyl vs. benzyl groups) and FT-IR for identifying amine N-H stretches. High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer : Hydrochloride salt forms (common for amines) improve solubility in polar solvents (e.g., water, methanol). Stability tests involve monitoring degradation via HPLC under varying pH, temperature, and light exposure. Accelerated stability studies (40°C/75% RH) over 4–6 weeks predict shelf-life .
Advanced Research Questions
Q. How can synthetic yield be optimized for (2,4-Dichlorophenyl)methylamine?
- Methodological Answer : Reaction parameters include:
- Catalyst screening : Pd/C vs. CuI for cross-coupling efficiency.
- Solvent optimization : DMF vs. THF for intermediate solubility.
- Temperature gradients : Stepwise heating (0°C → RT) to minimize side reactions.
Yield improvements (>80%) are achievable via Design of Experiments (DoE) to identify critical factors .
Q. What strategies are used to evaluate biological activity, such as enzyme inhibition or receptor binding?
- Methodological Answer :
- Enzyme assays : Measure IC₅₀ values against targets like cytochrome P450 or kinases using fluorogenic substrates.
- Receptor studies : Radioligand binding assays (e.g., ³H-labeled competitors) quantify affinity for serotonin/dopamine receptors.
- Cytotoxicity : MTT assays on cell lines (e.g., HCT-116 for colorectal cancer) assess therapeutic potential .
Q. How are contradictory data resolved in crystallographic vs. spectroscopic structural analyses?
- Methodological Answer : Discrepancies (e.g., bond length variations) arise from dynamic vs. static structures. Cross-validate NMR-derived torsion angles with X-ray data. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic environments to reconcile experimental vs. theoretical results .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- Methodological Answer : LC-MS/MS with ion-pairing reagents (e.g., TFA) separates polar byproducts. Limit of detection (LOD) <0.1% requires:
- Column selection : C18 vs. HILIC for retention.
- Calibration standards : Synthesize impurities (e.g., dichlorophenyl ketone byproducts) for spiking studies .
Q. How does the allyl group influence reactivity in electrophilic or nucleophilic environments?
- Methodological Answer : The allyl moiety undergoes:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
